molecular formula C9H10O3S B2875007 1-(3-Methanesulfonylphenyl)ethan-1-one CAS No. 1877-66-3

1-(3-Methanesulfonylphenyl)ethan-1-one

Cat. No.: B2875007
CAS No.: 1877-66-3
M. Wt: 198.24
InChI Key: KXBGSIFAYKVMKG-UHFFFAOYSA-N
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Description

1-(3-Methanesulfonylphenyl)ethan-1-one is an organic compound with the molecular formula C9H10O3S and a molecular weight of 198.24 g/mol . It is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to an ethanone moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-(3-Methanesulfonylphenyl)ethan-1-one typically involves the sulfonylation of a phenyl ethanone derivative. One common method includes the reaction of 3-bromoacetophenone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-Methanesulfonylphenyl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions include sulfone derivatives, alcohols, and various substituted phenyl ethanones.

Scientific Research Applications

1-(3-Methanesulfonylphenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methanesulfonylphenyl)ethan-1-one involves its interaction with various molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of covalent bonds with biological molecules, potentially altering their function and leading to various biological effects .

Comparison with Similar Compounds

1-(3-Methanesulfonylphenyl)ethan-1-one can be compared with other similar compounds such as:

    1-(4-Methanesulfonylphenyl)ethan-1-one: Similar structure but with the methanesulfonyl group at the para position.

    1-(3-Methanesulfonylphenyl)propan-1-one: Similar structure but with a propanone moiety instead of ethanone.

    1-(3-Methanesulfonylphenyl)butan-1-one: Similar structure but with a butanone moiety instead of ethanone.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Biological Activity

1-(3-Methanesulfonylphenyl)ethan-1-one, also known as methanesulfonylacetophenone , is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

  • Chemical Formula : C₉H₁₀O₃S
  • Molecular Weight : 186.24 g/mol
  • IUPAC Name : this compound

The compound features a ketone functional group and a methanesulfonyl substituent on the phenyl ring, which may influence its solubility and reactivity in biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may have antimicrobial effects against various pathogens. The mechanism is thought to involve interference with microbial cell wall synthesis or function.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, potentially modulating inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response.
  • Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

  • The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins and nucleic acids.
  • It may inhibit enzymes involved in metabolic pathways, contributing to its antimicrobial and anti-inflammatory effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of bacteria (e.g., E. coli)
Anti-inflammatoryReduces markers of inflammation in vitro
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

Several case studies have explored the applications of this compound in various contexts:

  • Case Study on Antimicrobial Activity : A study conducted on the efficacy of the compound against Staphylococcus aureus demonstrated significant inhibition at concentrations above 50 µg/mL. The study highlighted its potential as a lead compound for developing new antibiotics.
  • Case Study on Anti-inflammatory Effects : In vitro experiments showed that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophage cultures, suggesting it may be useful in treating inflammatory diseases.

Properties

IUPAC Name

1-(3-methylsulfonylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-7(10)8-4-3-5-9(6-8)13(2,11)12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBGSIFAYKVMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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